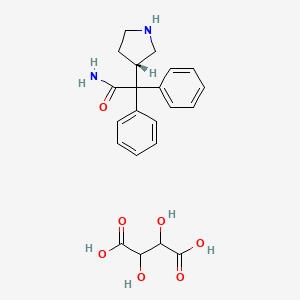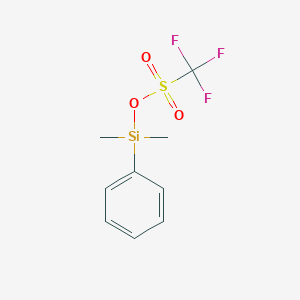![molecular formula C10H7IN4O B8464108 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole](/img/structure/B8464108.png)
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodo group at position 3 and a 5-methyl-[1,3,4]oxadiazol-2-yl group at position 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the iodo group: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Attachment of the 5-methyl-[1,3,4]oxadiazol-2-yl group: This step involves the formation of the oxadiazole ring, which can be synthesized through cyclization reactions of hydrazides with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and rearrangement: The oxadiazole ring can participate in cyclization and rearrangement reactions to form new heterocyclic structures
Common Reagents and Conditions
Iodination: N-iodosuccinimide (NIS), iodine in the presence of oxidizing agents.
Oxadiazole formation: Hydrazides, carboxylic acids, or their derivatives under cyclization conditions.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized or reduced derivatives, and new heterocyclic compounds formed through cyclization and rearrangement reactions .
Aplicaciones Científicas De Investigación
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, bind to receptors, and interfere with nucleic acid functions, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds have the same core structure and are studied for their pharmacological properties.
Uniqueness
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is unique due to the combination of the iodo group and the 5-methyl-[1,3,4]oxadiazol-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H7IN4O |
|---|---|
Peso molecular |
326.09 g/mol |
Nombre IUPAC |
2-(3-iodoimidazo[1,2-a]pyridin-7-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7IN4O/c1-6-13-14-10(16-6)7-2-3-15-8(11)5-12-9(15)4-7/h2-5H,1H3 |
Clave InChI |
COLPQJPODKXTIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C2=CC3=NC=C(N3C=C2)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8464047.png)


![{[4-(Benzenesulfonyl)phenyl]methyl}phosphonic acid](/img/structure/B8464056.png)

![1-(4-Methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8464074.png)






![4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride](/img/structure/B8464117.png)

